molecular formula C12H14OSi B1303621 4-[(Trimethylsilyl)ethynyl]benzaldehyde CAS No. 77123-57-0

4-[(Trimethylsilyl)ethynyl]benzaldehyde

Cat. No. B1303621
CAS RN: 77123-57-0
M. Wt: 202.32 g/mol
InChI Key: UZQDUXAJFTWMDT-UHFFFAOYSA-N
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Patent
US07323562B2

Procedure details

4-Bromobenzaldehyde (1) (185 g, 1.0 mole) was dissolved in THF (1 L) followed by addition of copper (I) iodide (7.6 g, 0.04 mol), dicholobis(triphenylphospine) palladium (II) (14.02 g, 0.02 mol) and triethylamine (151.5 g, 1.5 mol). Ethynyltrimethylsilane (109.1 g, 1.11 mol) was added from addition funnel as a solution in THF (0.2 L). The reaction was stirred at 30° C. for 30 min and then at 25° C. for 20 hours. Analysis by HPLC indicated the completion of the reaction. THF was removed and the residue was treated with hexane (1.8 L). The solid was removed by filtration and the filter cake washed with hexane (0.3 L). The combined hexane solution was washed with water (2×0.5 L). Hexane was removed in a rotovap. The residue was dissolved in EtOH (0.5 L) at 50° C. The solution was then slowly cooled to 16° C. and was stirred for 30 minutes. Product started to crystallize. The mixture was further cooled to 5° C. 1:1 of EtOH/H2O (0.24 L) was added slowly. The mixture was stirred at 5° C. for 30 minutes. Solid was collected by filtration, washed with 4:1 of EtOH/H2O (0.2 L) and dried to provide 137.0 g of product. The mother liquor was concentrated to dryness. The residue was partitioned between hexane (0.5 L) and brine (0.25 L). Hexane layer was separated and concentrated to dryness. The residue was crystallized from hexane (40 ml) and further recrystallized from 4:1 of EtOH/H2O (0.1 L) to provide second crop of aldehyde 2 (27.0 g). The combined yield for aldehyde 2 was 81%. 1H NMR (300 MHz, CDCl3) δ 0.081 (s, 9H), 7.41 (d, 2H, J=8.1 Hz), 7.63 (d, 2H, J=8.4 Hz), 9.81 (s, 1H).
Quantity
185 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
109.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2 L
Type
solvent
Reaction Step Two
[Compound]
Name
dicholobis(triphenylphospine) palladium (II)
Quantity
14.02 g
Type
reactant
Reaction Step Three
Quantity
151.5 g
Type
reactant
Reaction Step Three
Quantity
7.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:17]([Si:19]([CH3:22])([CH3:21])[CH3:20])#[CH:18]>C1COCC1.[Cu]I>[CH3:20][Si:19]([C:17]#[C:18][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
185 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
109.1 g
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
Quantity
0.2 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
dicholobis(triphenylphospine) palladium (II)
Quantity
14.02 g
Type
reactant
Smiles
Name
Quantity
151.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.6 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 30° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 25° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
CUSTOM
Type
CUSTOM
Details
THF was removed
ADDITION
Type
ADDITION
Details
the residue was treated with hexane (1.8 L)
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
the filter cake washed with hexane (0.3 L)
WASH
Type
WASH
Details
The combined hexane solution was washed with water (2×0.5 L)
CUSTOM
Type
CUSTOM
Details
Hexane was removed in a rotovap
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOH (0.5 L) at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then slowly cooled to 16° C.
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further cooled to 5° C
ADDITION
Type
ADDITION
Details
1:1 of EtOH/H2O (0.24 L) was added slowly
STIRRING
Type
STIRRING
Details
The mixture was stirred at 5° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Solid was collected by filtration
WASH
Type
WASH
Details
washed with 4:1 of EtOH/H2O (0.2 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](C)(C)C#CC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 137 g
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.